N-(2-phenylethyl)-4-(propan-2-yl)benzamide
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Overview
Description
N-(2-phenylethyl)-4-(propan-2-yl)benzamide is an organic compound with the molecular formula C16H19NO It is a derivative of benzamide, where the benzamide core is substituted with a phenethyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)-4-(propan-2-yl)benzamide typically involves the reaction of 4-isopropylbenzoyl chloride with phenethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of catalysts and solvents that can be easily recycled also contributes to the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylethyl)-4-(propan-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-phenethyl-4-isopropylbenzamide N-oxide, while reduction could produce N-phenethyl-4-isopropylbenzylamine.
Scientific Research Applications
N-(2-phenylethyl)-4-(propan-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenethyl group allows for strong binding interactions, while the isopropyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-Benzylbenzamide: Similar structure but with a benzyl group instead of a phenethyl group.
N-Phenethylbenzamide: Lacks the isopropyl substitution on the benzene ring.
N-Benzyloxybenzamide: Contains a benzyloxy group instead of a phenethyl group.
Uniqueness
N-(2-phenylethyl)-4-(propan-2-yl)benzamide is unique due to the presence of both the phenethyl and isopropyl groups, which confer distinct chemical properties and biological activities. The combination of these groups can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H21NO |
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Molecular Weight |
267.4 g/mol |
IUPAC Name |
N-(2-phenylethyl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C18H21NO/c1-14(2)16-8-10-17(11-9-16)18(20)19-13-12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,19,20) |
InChI Key |
FXUNMVQFUCSVFU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
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